molecular formula C19H24Cl2N2O B12742636 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride CAS No. 83658-60-0

2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride

Cat. No.: B12742636
CAS No.: 83658-60-0
M. Wt: 367.3 g/mol
InChI Key: SWIGFBXMKYPMKM-UHFFFAOYSA-N
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Description

2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique chemical structure, which includes a benzoxazepine ring fused with a phenyl group and an ethanamine side chain. It is commonly used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethanamine Side Chain: The next step involves the introduction of the ethanamine side chain through a nucleophilic substitution reaction. This can be achieved by reacting the benzoxazepine intermediate with an appropriate alkylating agent, such as ethylamine or its derivatives.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom in the ethanamine side chain. This can be achieved using a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-1,4-benzoxazepine: A structurally related compound with similar biological activities.

    5-Phenyl-1,4-benzoxazepine: Another related compound with potential therapeutic applications.

    N,N-Dimethyl-1,4-benzoxazepine: A derivative with similar chemical properties.

Uniqueness

2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a benzoxazepine ring, phenyl group, and ethanamine side chain makes it a valuable compound for various scientific research applications.

Properties

CAS No.

83658-60-0

Molecular Formula

C19H24Cl2N2O

Molecular Weight

367.3 g/mol

IUPAC Name

N,N-dimethyl-2-(5-phenyl-2,3-dihydro-1,4-benzoxazepin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C19H22N2O.2ClH/c1-21(2)13-12-16-14-22-18-11-7-6-10-17(18)19(20-16)15-8-4-3-5-9-15;;/h3-11,16H,12-14H2,1-2H3;2*1H

InChI Key

SWIGFBXMKYPMKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1COC2=CC=CC=C2C(=N1)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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